molecular formula C28H34N2O5 B13631330 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid

Cat. No.: B13631330
M. Wt: 478.6 g/mol
InChI Key: CXTGAJIFOVFHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the coupling of the protected amino acid with the desired acetic acid derivative under controlled conditions. The reaction often employs coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of solid-phase synthesis techniques allows for the efficient production of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid is unique due to its specific structure, which includes a cyclopentyl group and a methylpentanamido moiety. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of complex peptides .

Properties

Molecular Formula

C28H34N2O5

Molecular Weight

478.6 g/mol

IUPAC Name

2-[1-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]cyclopentyl]acetic acid

InChI

InChI=1S/C28H34N2O5/c1-27(2,16-13-24(31)29-28(17-25(32)33)14-7-8-15-28)30-26(34)35-18-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,23H,7-8,13-18H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)

InChI Key

CXTGAJIFOVFHDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)NC1(CCCC1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.